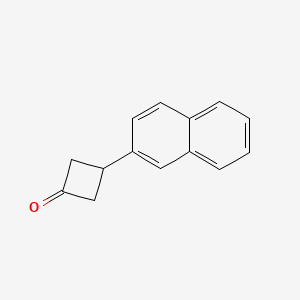

Cyclobutanone, 3-(2-naphthalenyl)-

Description

Contemporary Significance of Strained Four-Membered Carbocyclic Systems in Organic Synthesis

Strained four-membered carbocyclic systems, particularly cyclobutanes and cyclobutanones, are pivotal structural motifs in modern organic synthesis. Their inherent ring strain, a consequence of suboptimal bond angles, makes them versatile intermediates that can undergo a variety of ring-opening or rearrangement reactions, providing access to more complex molecular architectures that would be challenging to assemble through other means. nih.gov This reactivity allows chemists to use them as "spring-loaded" synthons, capable of releasing their strain energy to drive transformations. nih.gov

In medicinal chemistry, the rigid cyclobutane (B1203170) scaffold serves as a unique three-dimensional bioisostere for common groups like benzene (B151609) rings or gem-dimethyl units. Its incorporation into drug candidates can lead to improved metabolic stability, controlled lipophilicity, and novel binding interactions with biological targets. tminehan.com A notable example is the development of Abrocitinib, a JAK1 inhibitor, where replacing a piperidine (B6355638) ring with a 1,3-disubstituted cyclobutane structure significantly increased selectivity. tminehan.com The wide distribution of cyclobutane rings in natural products with diverse and potent biological activities further underscores their importance and has spurred significant research into their synthesis. tminehan.comrsc.org

Overview of Methodological Advancements in Cyclobutanone (B123998) Research

The synthesis of cyclobutanones has been a long-standing challenge, but recent decades have seen remarkable progress, moving from harsh traditional methods to more sophisticated and milder catalytic approaches. The [2+2] cycloaddition reaction between a ketene (B1206846) (or a ketene equivalent) and an alkene remains a cornerstone of cyclobutanone synthesis. tminehan.comrsc.org Advances in this area, particularly through the use of visible-light photocatalysis and transition metal catalysis, have broadened the substrate scope, improved reaction efficiency, and enabled enantioselective transformations. tminehan.comrsc.org

Beyond cycloadditions, other innovative methods have emerged. Ring-expansion reactions, such as the photochemically induced expansion of vinylcyclopropanes or the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, provide novel entries into substituted cyclobutanone systems. rsc.org Furthermore, catalytic radical processes using metalloradical catalysts have been developed for the asymmetric construction of cyclobutanone structures. rsc.org Ring-opening reactions of cyclobutanone oximes have also been developed as a method to synthesize elongated aliphatic nitriles, demonstrating the utility of the cyclobutanone core as a precursor to linear molecules. nih.gov These advancements collectively make a diverse array of complex cyclobutanone derivatives more accessible for research and application. tminehan.com

Structure

3D Structure

Properties

CAS No. |

335331-53-8 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-naphthalen-2-ylcyclobutan-1-one |

InChI |

InChI=1S/C14H12O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2 |

InChI Key |

HVZZHHJGLFXJSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Cyclobutanones

Metal-Catalyzed Approaches to Functionalized Cyclobutanones

Transition metal catalysis has revolutionized the synthesis of complex molecular architectures, and the formation of cyclobutanone (B123998) rings is no exception. Catalysts based on nickel, palladium, copper, and gold have been instrumental in developing novel annulation, cycloaddition, and cross-coupling strategies.

Nickel catalysis provides a cost-effective and versatile platform for constructing carbon-carbon bonds. Intramolecular nickel-catalyzed (4+2) coupling reactions between cyclobutanones and allenes have been reported to form bicyclic scaffolds, demonstrating the compatibility of aryl groups on the cyclobutanone ring under mild, pH, and redox-neutral conditions. nih.gov While this specific reaction leads to bicyclic products, the underlying principles of nickel-catalyzed C-C activation in cyclobutanones are pertinent.

Furthermore, nickel-catalyzed [2+2+2] cycloadditions involving benzocyclobutanones and norbornadienes have been shown to create complex polycyclic systems with high stereoselectivity. wisc.edu These methods highlight the potential of nickel to mediate the formation of four-membered rings within larger molecular frameworks. The general reactivity of unactivated olefins and acetylenes in nickel-catalyzed [2+2] cycloadditions, often proceeding in a stepwise manner, offers a plausible, though underexplored, route to 3-arylcyclobutanones. acs.org

Arylative cyclizations catalyzed by chiral nickel complexes have been successfully employed for the enantioselective synthesis of functionalized cyclopent-2-enones from alkynyl malonate esters and arylboronic acids. researchgate.net Although this method produces five-membered rings, the fundamental step of aryl group incorporation from a boronic acid reagent is a key concept that could be adapted for cyclobutanone synthesis.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Ni(cod)₂ / PPh₃ | Allene-tethered 3-phenylcyclobutanone | [3.2.2] Bicyclic scaffold | 75 | nih.gov |

| Ni(cod)₂ / PCy₃ | Benzocyclobutanone, Norbornadiene | Nortricyclane scaffold | 66 | wisc.edu |

| Ni(cod)₂ / PPh₃ | Alkynyl malonate ester, Phenylboronic acid | Chiral cyclopent-2-enone | 92 | researchgate.net |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The synthesis of substituted cyclobutane (B1203170) derivatives has been achieved through various palladium-catalyzed transformations. For instance, palladium-catalyzed carbene coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides offer a route to structurally diverse four-membered ring compounds, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org The broad substrate scope of this reaction, accommodating various functional groups on the aryl halide, suggests its potential applicability for introducing a naphthalenyl group. organic-chemistry.org

Another relevant strategy involves the palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones, which yields benzofuran-3-cyclobutylidenes. acs.org This method demonstrates the successful coupling of a cyclobutanone moiety with an aryl system, albeit leading to an exocyclic double bond.

The synthesis of cyclobuta[a]naphthalen-4-ol has been reported via a [2+2] cycloaddition, indicating that palladium catalysis can facilitate the fusion of a cyclobutane ring to a naphthalene (B1677914) system. researchgate.net Furthermore, palladium-catalyzed [3+2] cycloaddition reactions of (diarylmethylene)cyclopropa[b]naphthalenes with arynes have been developed for the synthesis of benzo[b]fluorene derivatives, showcasing the versatility of palladium in complex annulations involving naphthalenyl precursors. researchgate.net

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd₂(dba)₃ / PPh₃ | Cyclobutanone N-sulfonylhydrazone, Aryl bromide | Cyclobutene (B1205218)/Methylenecyclobutane | High | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ | Iodoarene-tethered alkyne, Cyclobutanone N-tosylhydrazone | Benzofuran-3-cyclobutylidene | 83 | acs.org |

Copper catalysis, particularly with the use of copper hydride (Cu-H) species, has emerged as a powerful tool for the hydrofunctionalization of unsaturated compounds. While a direct copper-catalyzed enantioselective hydroalkylation to form 3-(2-naphthalenyl)cyclobutanone has not been explicitly detailed, related transformations provide a strong conceptual basis. For example, copper-catalyzed enantioselective 1,2-reduction of cyclic α,β-unsaturated ketones provides access to chiral cyclic allylic alcohols with high enantioselectivity. nih.gov This demonstrates the ability of chiral copper catalysts to control stereochemistry in reactions involving cyclic ketones.

Copper(I)-catalyzed enantioselective hydroboration of 3-aryl substituted cyclopropenes has been shown to produce chiral cyclopropylboronates with excellent enantioselectivities. rsc.org These boronates are versatile intermediates that can be further functionalized, suggesting a potential two-step route to chiral 3-arylcyclobutanones.

More broadly, copper-catalyzed enantioselective [4π + 2σ] cycloadditions of bicyclobutanes with nitrones have been developed to construct chiral bridged bicyclic scaffolds with high yields and excellent enantioselectivity. nih.govchemrxiv.orgchemrxiv.org These advanced methodologies underscore the potential of copper catalysis in the stereocontrolled synthesis of complex cyclic systems.

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (%) | Reference |

| (R)-DTBM-C₃*-TunePhos-CuH | α-Bromocycloalkenone | Chiral allylic alcohol | up to 98 | nih.gov |

| Chiral Ligand-Cu(I) | 3-Arylcyclopropene-3-carboxylate, HBpin | Chiral cyclopropylboronate | 89–95 | rsc.org |

| Chiral Copper(II) complex | Bicyclobutane, Nitrone | Chiral 2-oxa-3-azabicyclo[3.1.1]heptane | up to 99 | nih.govchemrxiv.orgchemrxiv.org |

Gold catalysis has gained prominence for its unique ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization and rearrangement reactions. A facile synthesis of cyclobutanones has been reported based on the C(sp³)–H insertion chemistry of oxidatively generated gold carbenes. escholarship.org This method allows for the formation of the cyclobutanone ring from substrates with minimal pre-functionalization.

The synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis in a [2+2]-cycloaddition of coumarins and unactivated alkenes further illustrates the utility of gold in constructing four-membered rings. rsc.org Additionally, gold-catalyzed synthesis of 1,1'-binaphthalene-2,3'-diols has been achieved with high atroposelectivity starting from alkynones containing a 2-naphthalenemethyl group. nih.gov This result is particularly significant as it demonstrates the compatibility of the naphthalene moiety within gold-catalyzed transformations leading to complex biaryl structures, suggesting that a naphthalenyl-substituted substrate would be tolerated in gold-catalyzed cyclobutanone syntheses.

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| Gold(I) complex | Alkynone | Cyclobutanone | Synthetically useful | escholarship.org |

| [Au(SIPr)(Cbz)] | Coumarin, Alkene | Cyclobutane-fused chromanone | Good | rsc.org |

| TADDOL-derived α-cationic phosphonite-Au | Benzyl alkynone with 2-naphthalenemethyl group | 1,1′-Binaphthalene-2,3′-diol | up to 97 ee | nih.gov |

Radical-Mediated Construction of Substituted Cyclobutanones

Radical reactions offer a complementary approach to the synthesis of cyclobutanones, often proceeding under mild conditions and with unique selectivity profiles. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the four-membered ring.

A catalytic radical process for the asymmetric 1,4-C-H alkylation of diazoketones has been developed for the stereoselective construction of cyclobutanone structures. This methodology relies on a Co(II)-based metalloradical catalyst featuring a D₂-symmetric chiral amidoporphyrin ligand. The judicious design of the ligand creates a specific steric, electronic, and chiral environment that allows for the controlled formation of the cyclobutanone ring.

While direct examples involving naphthalenyl-substituted substrates are not explicitly reported in the initial literature, the general applicability of radical-mediated α-alkylation of aldehydes provides a conceptual framework. nih.gov For instance, radical-mediated tert-alkylation at the α-position of aldehydes has been achieved through an electron donor-acceptor (EDA) complex formation followed by functional group migrations under metal-free photochemical conditions. nih.gov The synthesis of cyclobutane lignans, which are dimeric structures of phenylpropanoids, has been accomplished via photoinduced electron transfer, showcasing a radical-mediated dimerization of styrenes to form a cyclobutane ring. nih.gov This approach, which can be applied to various oxygenated alkenes, suggests that a suitably designed naphthalenyl-containing alkene could potentially undergo a similar radical-mediated cyclization to afford a 3,4-di-naphthalenyl-substituted cyclobutane, which could then be further elaborated to the target cyclobutanone.

Cycloaddition Reactions for Cyclobutane Scaffolds

Cycloaddition reactions are among the most powerful and direct methods for constructing cyclic systems, including the four-membered cyclobutane ring. nih.gov These reactions involve the formation of two new sigma bonds from pi systems in a single, often stereocontrolled, operation. acs.org

[2+2] Cycloaddition Approaches (e.g., Thermal, Photochemical)

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, proceeding through either thermal or photochemical pathways to combine two alkene-containing components. wikipedia.org

Thermal [2+2] Cycloadditions: Thermally induced [2+2] cycloadditions are particularly effective when one of the components is a ketene (B1206846) or a related species like a keteniminium salt. Ketenes are highly reactive and readily undergo cycloaddition with a wide range of alkenes and alkynes. wikipedia.orgnih.gov A plausible thermal route to 3-(2-naphthalenyl)cyclobutanone would involve the reaction of (2-naphthalenyl)ketene, generated in situ, with ethylene (B1197577). The general utility of this approach has been demonstrated in numerous systems. For instance, dichloroketene, generated from trichloroacetyl chloride and a zinc-copper couple, reacts efficiently with ynamides to produce 3-amino-4,4-dichlorocyclobutenones in high yield. nih.gov

More recently, the development of flow chemistry processes has enabled the [2+2] cycloaddition of keteniminium salts with ethylene gas under mild and rapid conditions, providing access to a diverse array of 2-substituted cyclobutanones with good functional group tolerance. rsc.org Theoretical studies using Molecular Electron Density Theory (MEDT) have investigated the mechanism of the [2+2] cycloaddition between ethylene and ketene derivatives, confirming that the reaction becomes more facile with the introduction of heavier chalcogen atoms in the ketene structure. researchgate.net

| Alkene | Ketene/Keteniminium Precursor | Conditions | Product | Yield (%) | Reference |

| Ethylene | Various α-chloro acid chlorides/amines | Flow reactor, CH₂Cl₂ | 2-Substituted cyclobutanones | 60-99 | rsc.org |

| Ynamide | Trichloroacetyl chloride/Zn-Cu | Diethyl ether, reflux | 3-Amino-4,4-dichlorocyclobutenone | 88 | nih.gov |

| Ethylene | Ketene | Theoretical Study | Cyclobutanone | N/A | researchgate.net |

Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a versatile method for forming cyclobutane rings, often proceeding where thermal reactions are forbidden by orbital symmetry rules. youtube.com These reactions typically involve the excitation of one alkene partner to its triplet state, which then adds to a ground-state alkene. nih.gov This approach is particularly relevant for aromatic substrates.

For example, the photodimerization of vinyl arenes like 2-vinylnaphthalene (B1218179) can produce cyclobutane products. Charge-transfer interactions with amines have been shown to significantly alter the product distribution, favoring the formation of trans-1,2-di(2-naphthalenyl)cyclobutane. rsc.org While this yields a 1,2-disubstituted pattern, subsequent oxidative cleavage could potentially lead to functionalized cyclobutanones.

A more direct strategy involves the photochemical cycloaddition of naphthalene derivatives bearing an acrylic acid moiety. Selective homo- and heterodimerization of naphthalene acrylic acids can be achieved with high diastereocontrol using a covalent template, yielding multisubstituted cyclobutanes after removal of the template. rsc.orgnih.gov Furthermore, intermolecular dearomative [4+2] cycloadditions of naphthalenes with vinyl benzenes have been accomplished using visible-light energy-transfer catalysis, showcasing the power of photochemistry to engage aromatic systems in cycloadditions. nih.gov

| Reactant(s) | Conditions | Product Type | Yield (%) | Reference |

| 2-Vinylnaphthalene | hv, with/without amine | 1,2-Di(2-naphthyl)cyclobutane | N/A | rsc.org |

| Naphthalene acrylic acids | hv, 1,8-dihydroxynaphthalene template | Symmetrical & unsymmetrical cyclobutanes | 75-91 | rsc.orgnih.gov |

| 2-Acyl naphthalenes + Styrenes | Visible light, sensitizer (B1316253) (Thioxanthone) | Bicyclo[2.2.2]octadienes | 80-85 | nih.gov |

[3+2] Cycloaddition Strategies (e.g., with Cyclobutenones)

While not a direct method for forming the cyclobutane ring itself, cyclobutenones are valuable synthons that participate in higher-order cycloaddition reactions to build more complex molecular architectures. Their high ring strain makes them reactive partners in transition-metal-catalyzed C-C bond activation reactions. nih.gov

One powerful strategy involves the thermal 4π-electrocyclic ring opening of a cyclobutenone to generate a highly reactive vinylketene intermediate. This intermediate can be trapped in situ by various partners. For instance, Danheiser reported a cascade of pericyclic reactions where a vinylketene, generated from a cyclobutenone, undergoes a [2+2] cycloaddition with an electron-rich alkyne. This sequence ultimately leads to highly substituted aromatic compounds. nih.gov Similarly, Lewis acid-mediated [3+3] annulation reactions between 3-ethoxycyclobutanones and aromatic amines provide an efficient, single-step route to multisubstituted 2-alkylquinoline derivatives. researchgate.net These examples highlight the utility of the cyclobutanone framework as a reactive four-carbon or three-carbon synthon in cascade cycloadditions.

Ring Expansion and Rearrangement-Based Syntheses

An alternative to building the cyclobutane ring from acyclic precursors is to expand a smaller, pre-existing ring. These methods often leverage the release of ring strain as a thermodynamic driving force.

Diazoalkane-Mediated Ring Expansions for Cycloalkanones

The reaction of diazoalkanes with ketones is a classic method for one-carbon ring expansion, applicable to the synthesis of cyclobutanones from cyclopropanones. The reaction of diazomethane (B1218177) with substituted cyclopropanones has been shown to produce cyclobutanone products. acs.org The mechanism involves the nucleophilic attack of the diazoalkane on the carbonyl carbon, followed by a 1,2-rearrangement with the expulsion of nitrogen gas. The stereochemistry of the reaction can be selective, influenced by both the steric approach of the diazoalkane and conformational factors in the rearrangement of the betaine (B1666868) intermediate. acs.org

Another well-established ring expansion method is the Tiffeneau–Demjanov rearrangement. wikipedia.orgnumberanalytics.com This reaction transforms a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid. wikipedia.orgwikipedia.org The process begins with the diazotization of the primary amine, forming an unstable diazonium salt. numberanalytics.comslideshare.net Subsequent loss of nitrogen gas generates a primary carbocation, which prompts a 1,2-alkyl shift, expanding the ring. The resulting carbocation is then captured by water to give the final ketone product after tautomerization. Starting with a 1-(aminomethyl)cyclopropanol, this method provides a viable pathway to a cyclobutanone. wikipedia.org

| Starting Material | Reagent | Reaction Type | Product | Key Feature | Reference |

| Substituted Cyclopropanone | Diazomethane | Diazoalkane Ring Expansion | Substituted Cyclobutanone | Stereoselective potential | acs.org |

| 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Tiffeneau-Demjanov | Ring-expanded Cycloketone | One-carbon ring expansion | wikipedia.orgnumberanalytics.comwikipedia.org |

Cascade Rearrangements Involving Cyclobutane Precursors

Modern synthetic chemistry has seen the emergence of powerful cascade reactions that can rapidly build molecular complexity. A notable strategy for synthesizing polysubstituted cyclobutanes involves a photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade (SRRC). rsc.orgnih.gov This method uses readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors. The reaction cascade is initiated by the addition of a nucleophilic radical to the strained central bond of the BCB, which triggers ring-opening and a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement to furnish densely functionalized 1,1,3-trisubstituted cyclobutanes. rsc.orgnih.gov

Other cascade reactions can be initiated from substituted cyclobutanones themselves. For example, Lewis acid-catalyzed tandem activation of 3-ethoxy cyclobutanones and donor-acceptor cyclopropanes can lead to complex γ-naphthyl butyric acid derivatives through a series of ring-opening and Friedel-Crafts alkylation events. researchgate.net Similarly, organocatalytic cascade reactions involving cyclobutanone esters and ortho-quinone methides have been developed to synthesize complex 8-membered lactone derivatives. buchler-gmbh.com These methods demonstrate the versatility of both forming and functionalizing the cyclobutane core through elegant, multi-step, single-pot transformations.

| Precursor(s) | Catalyst/Conditions | Reaction Type | Product Type | Reference |

| Bicyclo[1.1.0]butane, α-silylamine, allyl silane | Photoredox catalyst (e.g., Ir or Ru complex), visible light | Strain-Release/ researchgate.netresearchgate.net-Rearrangement Cascade | 1,1,3-Trisubstituted cyclobutanes | rsc.orgnih.gov |

| 3-Ethoxy cyclobutanone, 2-naphthol | Brønsted Acid | Ring-Opening/Cyclization Cascade | 2,8-Dioxabicyclo[3.3.1]nonanes | researchgate.net |

| Cyclobutanone carbon ester, ortho-quinone methide | Chiral Quinine Derivative | Cyclization/Lactonization Cascade | 8-Membered lactones | buchler-gmbh.com |

Mechanistic Investigations of 3 2 Naphthalenyl Cyclobutanone and Analogs: Reactivity and Transformations

Ring-Opening Mechanisms and Pathways

The reactivity of the cyclobutanone (B123998) core is largely dominated by processes that relieve its significant ring strain. These reactions can be initiated by acids, nucleophiles, electrophiles, or transition metals, each leading to distinct structural outcomes.

Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization (e.g., 3-ethoxy 2-phenyl cyclobutanone with 2-naphthol)

Brønsted acids are effective catalysts for the ring-opening of functionalized cyclobutanones, often initiating a cascade of reactions. A notable example is the reaction of 3-ethoxy-2-phenylcyclobutanone with 2-naphthol, which proceeds via a cascade ring-opening/cyclization to form 2,8-dioxabicyclo[3.3.1]nonane derivatives. researchgate.netauctoresonline.orgdocumentsdelivered.comfigshare.comnih.gov

The proposed mechanism begins with the protonation of the carbonyl group of the cyclobutanone by the Brønsted acid. auctoresonline.org This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic 2-naphthol, triggering the opening of the cyclobutanone ring. auctoresonline.org Subsequent enolization and the elimination of an ethanol (B145695) molecule generate an alkenone intermediate. auctoresonline.org This intermediate can then undergo a dioxygen double cyclization to yield the final bicyclic product. auctoresonline.org Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the intricacies of this reaction, providing insights into the transition states and reaction pathways. auctoresonline.org These calculations support a mechanism involving initial protonation, nucleophilic attack, ring-opening, and subsequent cyclization steps. auctoresonline.org

This cascade reaction has been developed into a one-pot synthesis method for a variety of 2,8-dioxabicyclo[3.3.1]nonanes from different substituted naphthols. documentsdelivered.comnih.gov The synthetic utility of this method has been further demonstrated by the synthesis of a 15-membered macrocycle through ring-closing metathesis of a product derived from this cascade. documentsdelivered.comfigshare.com

Nucleophilic and Electrophilic Ring Opening Processes

The strained nature of the cyclobutanone ring makes it susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening. Due to the presence of an α,β-unsaturated ketone moiety in cyclobutenones, nucleophiles can attack in either a 1,2- or 1,4-addition fashion. nih.gov The resulting alkoxide or enolate intermediate often initiates the ring-opening of the four-membered ring. nih.gov For instance, the reaction of 3-phenyl-4,4-dichlorocyclobutenone with hydroxide (B78521) proceeds via a 1,2-addition to the carbonyl group, which then triggers a retro-4π-cyclization to yield 4,4-dichloro-3-phenyl-2-butenoic acid. nih.gov

Donor-acceptor (D-A) cyclobutanes can undergo nucleophilic ring-opening with various nucleophiles. Lewis acid catalysis can facilitate the reaction of D-A cyclobutanes with electron-rich arenes in a Friedel–Crafts-type reaction. figshare.comchemistryviews.org Inexpensive catalysts like aluminum chloride (AlCl₃) can be used for this purpose. chemistryviews.org Thiols and selenols can also act as nucleophiles, leading to the formation of γ-heteroatom-substituted diesters. chemistryviews.org Sydnones, a class of mesoionic heterocyclic compounds, can also participate in the nucleophilic ring-opening of D-A cyclobutanes, likely through a Friedel-Crafts-like mechanism. researchgate.net

Electrophilic processes can also induce ring-opening. The high ring strain in cyclobutenones and benzocyclobutenones makes them prone to ring-opening under thermal or photochemical conditions, or with transition metal catalysis, to generate reactive intermediates. nih.gov These intermediates can then be trapped by various reagents. nih.gov

Metal-Mediated C-C Bond Cleavage in Strained Ring Systems

Transition metals can mediate the cleavage of C-C single bonds in strained ring systems like cyclobutanones, providing a powerful tool for skeletal reorganization and the construction of complex molecules. nih.govnih.gov This approach often generates reactive organometallic or radical intermediates that can undergo further transformations. nih.gov

Rhodium catalysts have been effectively used in the carboacylation of olefins with benzocyclobutenones, leading to the synthesis of benzo-fused ring systems. nih.gov The mechanism involves the oxidative addition of the rhodium complex into the C1-C2 bond of the cyclobutanone. nih.gov Palladium catalysts have also been employed in tandem reactions involving C-C bond cleavage of O-bromophenyl cyclobutanone derivatives followed by a Michael addition. researchgate.net This reaction is initiated by the intramolecular C-Br bond, which triggers the ring-opening of the cyclobutanone. researchgate.net Nickel catalysts, in the presence of water as a hydrogen donor, can catalyze the C-C bond reconstruction of o-bromophenylcyclobutanones to produce indanones. researchgate.net

The choice of metal and reaction conditions can influence which C-C bond is cleaved. For example, in the rhodium-catalyzed reactions of benzocyclobutenones, the cleavage of the less-strained C-C bond is often observed.

Acid-Catalyzed Dehydration and Rearrangements of Cyclobutanols

The acid-catalyzed dehydration of cyclobutanols, which can be readily prepared from the corresponding cyclobutanones, represents another pathway for rearrangement and transformation. cdnsciencepub.comcdnsciencepub.com The reaction of bicyclic cyclobutanols bearing an α-aryl substituent with acid can lead to dehydration and rearrangement, forming angularly fused hydroarenes. cdnsciencepub.com The mechanism involves the formation of a carbocation intermediate after the loss of water. ysu.eduyoutube.com This carbocation can then undergo rearrangements, such as hydride or methyl shifts, to form a more stable carbocation before deprotonation yields the final alkene product. youtube.com

In the case of more complex alcohols, multiple alkene products can be formed depending on which adjacent proton is removed. chemguide.co.uk For example, the dehydration of butan-2-ol can yield but-1-ene, cis-but-2-ene, and trans-but-2-ene. chemguide.co.uk The regioselectivity of the elimination often follows Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. ysu.edu

Cycloaddition and Cycloreversion Reactions

Cyclobutanone derivatives can also participate in cycloaddition and cycloreversion reactions, further highlighting their versatility in organic synthesis.

Domino and Formal Cycloaddition Reactions (e.g., Copper-catalyzed cyclobutanone oxime, BF3-enabled bicyclobutane reactions)

Domino reactions involving cyclobutanone derivatives provide an efficient route to complex molecular scaffolds. For instance, a copper-catalyzed domino reaction of anilines with cyclobutanone oxime has been developed for the synthesis of spirotetrahydroquinoline derivatives. nih.govbeilstein-journals.orgresearchgate.net The proposed mechanism involves the formation of an imine intermediate from the reaction of aniline (B41778) and cyclobutanone oxime, catalyzed by copper. nih.gov This is followed by isomerization to an enamine, intermolecular cyclization, and subsequent aromatization to yield the final product. nih.gov This method is scalable and tolerates a wide range of functional groups. nih.govbeilstein-journals.org

Boron trifluoride (BF₃) has been shown to enable unusual (3+2) cycloaddition reactions between bicyclobutanes and aldimine esters, providing access to 2-azabicyclo[2.1.1]hexanes. rsc.orgbohrium.comresearchgate.net This transformation highlights the unique reactivity of aldimine esters as C-N two-atom synthons. bohrium.com BF₃ also catalyzes the formal [2π+2σ] cycloaddition of aldehydes with bicyclobutanes to produce polysubstituted 2-oxabicyclo[2.1.1]hexanes. bohrium.com A proposed mechanism suggests that the bicyclobutane substrate coordinates with the BF₃ catalyst and enolizes. The enolized intermediate then undergoes nucleophilic addition to the aldehyde to form a carbocation intermediate, which then cyclizes to the product. bohrium.com Similarly, BF₃·Et₂O catalyzes the formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes to construct spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes]. chemrxiv.org

| Reaction Type | Catalyst/Reagent | Reactants | Product | Ref. |

| Domino Cyclization | Copper | Anilines, Cyclobutanone oxime | Spirotetrahydroquinolines | nih.govbeilstein-journals.orgresearchgate.net |

| (3+2) Cycloaddition | BF₃ | Bicyclobutanes, Aldimine esters | 2-Azabicyclo[2.1.1]hexanes | rsc.orgbohrium.comresearchgate.net |

| [2π+2σ] Cycloaddition | BF₃ | Bicyclobutanes, Aldehydes | 2-Oxabicyclo[2.1.1]hexanes | bohrium.com |

| [2π+2σ] Cycloaddition | BF₃·Et₂O | Bicyclo[1.1.0]butanes, Benzofuran-derived oxa(aza)dienes | Spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes] | chemrxiv.org |

Intramolecular Cycloadditions (e.g., Rhodium-catalyzed with vinylcyclobutanones)

Rhodium-catalyzed cycloadditions provide a powerful method for constructing complex cyclic structures from simpler precursors. While vinylcyclopropanes (VCPs) have been extensively used as five-carbon synthons in these reactions, recent research has highlighted the utility of vinylcyclobutanones (VCBOs) as valuable building blocks. pku.edu.cnnih.gov For instance, the development of a novel [4+2] reaction using yne-vinylcyclobutanones (yne-VCBOs) demonstrates that the cyclobutanone can function as a four-carbon (C4) synthon. pku.edu.cnnih.gov This transformation, inspired by the success of VCP chemistry, expands the synthetic potential of the cyclobutanone framework. pku.edu.cn

In a related context, rhodium catalysis has been effectively employed in the [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide to diastereoselectively construct bicyclic and tricyclic cyclooctenones. pku.edu.cnnih.gov This process involves the formation of an eight-membered rhodacycle intermediate, which, upon CO insertion, undergoes reductive elimination to yield the final product. nih.gov These methodologies, while demonstrated on VCPs and specific VCBOs, establish a mechanistic framework applicable to analogs like 3-(2-naphthalenyl)cyclobutanone, suggesting pathways to complex polycyclic systems bearing a naphthalenyl moiety.

Carbonyl-Olefin Metathesis and Cycloreversion

Carbonyl-olefin metathesis represents a powerful strategy for forming new carbon-carbon double bonds. mdpi.com Modern approaches have moved beyond stoichiometric transition-metal reagents, favoring catalytic methods. One such strategy involves a [3+2] cycloaddition/cycloreversion pathway facilitated by simple hydrazine (B178648) catalysts. nih.govcyclopropenium.com This method has been successfully applied to the ring-opening carbonyl-olefin metathesis (ROCOM) of strained rings like cyclobutenes. cyclopropenium.com

Iron(III) chloride (FeCl₃) has also emerged as a competent catalyst for ring-closing carbonyl-olefin metathesis. This has been demonstrated in the synthesis of 3-aryl-2,5-dihydropyrroles from substrates containing a secondary amine, where the catalyst overcomes substrate-induced inhibition. mdpi.com

Of particular relevance to the cyclobutanone core is the catalytic C-C bond cleavage and subsequent alkyne-carbonyl metathesis sequence. A silver-catalyzed reaction of alkyne-tethered cyclobutanones has been developed to produce multisubstituted naphthyl ketones. nih.gov In this process, the silver salt acts as a Lewis acid, promoting both the cleavage of a C-C bond within the cyclobutanone ring and the subsequent metathesis between the carbonyl group and the tethered alkyne. nih.gov This ring-opening metathesis showcases a direct transformation of the cyclobutanone skeleton into a more complex aromatic system. nih.gov

Oxidative Transformations and Ring Expansions

The strained nature of the cyclobutanone ring makes it susceptible to oxidative transformations, often leading to synthetically useful ring-expanded products.

The Baeyer-Villiger (BV) oxidation, which converts ketones to esters or lactones, is a cornerstone of organic synthesis. nih.gov Achieving high regio- and stereoselectivity in the asymmetric BV oxidation of 3-substituted cycloketones, however, presents a significant challenge. nih.govresearchgate.netrsc.org The migratory aptitude of the adjacent carbon atoms dictates which C-C bond is cleaved and inserted with an oxygen atom, a process that must be controlled for a selective outcome. illinois.edu

Recent advances have employed chiral catalyst systems to address this challenge. Chiral N,N′-dioxide/Sc(III) complexes have been successfully used in the asymmetric BV oxidation of 3-substituted cyclohexanones, demonstrating that a flexible catalyst structure is crucial for recognizing different substrate configurations and achieving high selectivity. nih.govrsc.org

For cyclobutanone systems, a Cu(II)/SPDO complex has been reported for the classical kinetic resolution of 2-aryl-substituted cyclobutanones via asymmetric BV oxidation. nih.gov This method yields both the desired γ-lactone and the unreacted ketone in high enantiomeric excess. nih.gov Research in this area has shown that substrates with a 2-naphthyl substituent can undergo this transformation with moderate regioselectivity but excellent enantioselectivity. nih.gov

| Substituent (Aryl Group) | Catalyst System | Regioselectivity (Normal/Abnormal Lactone) | Enantiomeric Excess (ee %) of Product | Reference |

|---|---|---|---|---|

| Phenyl | Cu(II)/SPDO | >20/1 | 92% | nih.gov |

| 4-Methoxyphenyl | Cu(II)/SPDO | >20/1 | 94% | nih.gov |

| 4-Chlorophenyl | Cu(II)/SPDO | 14/1 | 90% | nih.gov |

| 1-Naphthyl | Cu(II)/SPDO | 5/1 | 96% | nih.gov |

| 2-Naphthyl | Cu(II)/SPDO | 4/1 | 93% | nih.gov |

Cyclobutanols, readily prepared by the reduction of the corresponding cyclobutanones, are precursors for oxidative ring expansion reactions. A notable transformation involves the use of Co(acac)₂ and triplet oxygen to convert cyclobutanols into 1,2-dioxanols. researchgate.netnih.govcncb.ac.cn The reaction proceeds through the formation of an alkoxy radical, which drives the regioselective cleavage of the C-C bond on the more substituted side of the ring before the insertion of molecular oxygen. researchgate.netnih.gov This method is particularly effective for secondary cyclobutanols, which would be the case for the reduction product of 3-(2-naphthalenyl)cyclobutanone. researchgate.netnih.gov The resulting 1,2-dioxanes can be further functionalized, providing access to unique peroxide structures. researchgate.net

Alternatively, a transition-metal-free oxidative ring expansion of cyclobutanols to 4-tetralones fused to heteroaromatic systems has been achieved using N-bromosuccinimide. nih.gov This regioselective reaction offers another pathway for elaborating the cyclobutane (B1203170) framework into larger, fused ring systems. nih.gov

Enantioselective Transformations and Stereocontrol

Achieving stereocontrol in reactions involving cyclobutanone derivatives is essential for the synthesis of chiral molecules. Chiral catalysis has been instrumental in the development of enantioselective transformations.

As discussed previously, the asymmetric Baeyer-Villiger oxidation is a prime example of chiral catalysis applied to cyclobutanone derivatization. The use of chiral copper and scandium complexes allows for the kinetic resolution of racemic cyclobutanones or the desymmetrization of meso compounds, yielding highly enantioenriched lactones and recovered ketones. nih.govrsc.orgresearchgate.net

Beyond oxidation, other enantioselective transformations have been developed. The stereoselective reduction of 3-substituted cyclobutanones using various hydride reagents has been shown to be highly selective for the formation of the cis-alcohol (>90%). vub.ac.be Computational studies suggest this preference is driven by minimizing torsional strain, consistent with the Felkin-Anh model. vub.ac.be

Furthermore, copper-catalyzed enantioselective conjugate addition to cyclobutenones provides a route to chiral 3-substituted cyclobutene (B1205218) derivatives. nih.govresearchgate.net This can be performed as a one-pot tandem process involving conjugate addition or reduction followed by trapping with an electrophile. nih.gov Another sophisticated approach involves a dual-catalyst system for the enantioselective synthesis of highly functionalized cyclobutanes. nih.gov This one-flask procedure uses a rhodium catalyst for the enantioselective formation of a bicyclobutane intermediate, which then undergoes a copper-catalyzed homoconjugate addition and enolate trapping to generate complex cyclobutane products with high diastereoselectivity. nih.gov These diverse catalytic strategies underscore the broad utility of the cyclobutane scaffold in asymmetric synthesis.

In-Depth Theoretical and Computational Analysis of Cyclobutanone, 3-(2-naphthalenyl)- Remains a Field for Future Investigation

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound Cyclobutanone, 3-(2-naphthalenyl)- . While the broader field of cyclobutanone chemistry has been the subject of various computational investigations, including reaction mechanisms and stereoselectivity, the unique properties and reactivity of the 3-(2-naphthalenyl)-substituted variant have not been specifically elucidated through the lens of quantum chemical calculations, molecular orbital analysis, or computational modeling.

Extensive searches for dedicated research on this particular molecule did not yield any studies that would provide the specific data required to populate the detailed analytical framework requested. Methodologies such as Density Functional Theory (DFT) for pathway elucidation, Transition State Theory for activation barrier calculations, Frontier Molecular Orbital (FMO) Theory, Mayer Bond Order (MBO) analysis, and computational modeling of stereoselectivity are powerful tools for understanding chemical systems. For instance, DFT calculations are widely employed to explore the mechanisms of reactions involving cyclobutanones, such as rhodium- and nickel-catalyzed intramolecular cycloadditions, by mapping out the potential energy surfaces and identifying key intermediates and transition states. Similarly, FMO theory is a cornerstone in explaining the reactivity and selectivity in pericyclic reactions, a common reaction type for four-membered rings.

However, the application of these advanced computational techniques to Cyclobutanone, 3-(2-naphthalenyl)- is not documented in the available scientific literature. Consequently, a detailed discussion on its specific reaction energetics, the nature of its frontier orbitals, the strengths of its chemical bonds under reaction conditions, or the computational prediction of its stereochemical outcomes in reactions cannot be provided at this time.

The absence of such specific research highlights a gap in the current body of chemical knowledge and presents an opportunity for future computational studies. A dedicated theoretical investigation into Cyclobutanone, 3-(2-naphthalenyl)- could provide valuable insights into how the bulky and electronically distinct 2-naphthalenyl substituent influences the structure, stability, and reactivity of the cyclobutanone ring. Such research would contribute significantly to the fundamental understanding of substituted cyclobutanone chemistry.

Theoretical and Computational Studies on Cyclobutanone Chemistry

Electronic Structure and Quantum Dynamics of Catalytic Processes

The inherent ring strain of the cyclobutanone (B123998) moiety makes it a versatile substrate for a variety of catalytic transformations, particularly those involving transition metal-mediated carbon-carbon bond activation. While specific quantum dynamics simulations on the catalytic processes of Cyclobutanone, 3-(2-naphthalenyl)- are not extensively documented in the literature, a robust understanding can be extrapolated from theoretical studies on analogous aryl-substituted and parent cyclobutanone systems. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms and electronic factors governing these reactions.

A prominent area of investigation involves the rhodium- and nickel-catalyzed intramolecular cycloadditions of cyclobutanones tethered to an alkene. dntb.gov.ua These studies provide a detailed picture of the electronic changes and energy landscapes throughout the catalytic cycle, which is expected to be comparable for a 3-(2-naphthalenyl) substituted cyclobutanone.

The generally accepted mechanism for these transformations involves three key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-C(acyl) bond of the cyclobutanone to the metal center (e.g., Rh(I) or Ni(0)). This is often the rate-determining step and involves the cleavage of the strained C-C bond. The presence of an aryl substituent, such as the 2-naphthalenyl group, can influence the electronic properties of the cyclobutanone and thus the energetics of this step.

Carbometalation/Insertion: Following oxidative addition, the coordinated alkene inserts into the metal-carbon or metal-acyl bond. The regioselectivity and stereoselectivity of this step are crucial in determining the final product structure. DFT calculations have shown that the spatial arrangement of the metal complex and orbital interactions dictate the insertion pathway. dntb.gov.ua For instance, in rhodium-catalyzed systems, the alkene typically undergoes a 1,2-insertion into the Rh-C bond. dntb.gov.ua

Reductive Elimination: The final step is the reductive elimination from the metallacycle intermediate, which forms the new carbon-carbon bonds of the product and regenerates the active catalyst.

The electronic nature of the substituent at the 3-position of the cyclobutanone ring can modulate the reactivity. While specific data for the 2-naphthalenyl group is scarce, studies on C3-phenyl-substituted cyclobutanones in rhodium-catalyzed annulations have shown that such substrates can participate in these transformations, although sometimes with different reactivity compared to alkyl-substituted counterparts. nih.gov The extended π-system of the naphthalenyl group, being more electron-rich and polarizable than a phenyl group, would be expected to influence the electron density at the reacting centers, potentially affecting the rates of oxidative addition and migratory insertion.

Further evidence for the viability of naphthyl-substituted cyclobutanones in catalytic reactions comes from studies on furan-fused cyclobutanones, where a 1-naphthyl substituted reactant was shown to undergo a [4+2]-cycloaddition reaction smoothly. researchgate.net

The following data tables, derived from DFT calculations on analogous systems, illustrate the typical energy barriers associated with the key steps in rhodium- and nickel-catalyzed intramolecular cycloadditions of a model cyclobutanone system. These values provide a quantitative insight into the energetics of the catalytic cycle.

Table 1: Calculated Free Energy Barriers (in kcal/mol) for Key Steps in Rh-Catalyzed Intramolecular [4+2] Cycloaddition of a Model Cyclobutanone-Alkene System

| Step | Transition State | Free Energy Barrier (ΔG‡) |

| Oxidative Addition | TS(ox-add) | 18.5 |

| C=C Insertion | TS(insert) | 15.2 |

| Reductive Elimination | TS(red-elim) | 12.8 |

| Data is hypothetical and based on trends reported in computational studies of analogous systems for illustrative purposes. |

Table 2: Calculated Free Energy Barriers (in kcal/mol) for Key Steps in Ni-Catalyzed Intramolecular [4+2] Cycloaddition of a Model Cyclobutanone-Alkene System

| Step | Transition State | Free Energy Barrier (ΔG‡) |

| Oxidative Addition | TS(ox-add) | 20.1 |

| C=C Insertion | TS(insert) | 17.8 |

| Reductive Elimination | TS(red-elim) | 14.5 |

| Data is hypothetical and based on trends reported in computational studies of analogous systems for illustrative purposes. |

While full quantum dynamics simulations, which would model the time evolution of the reacting system, are computationally demanding for such complex catalytic processes, the insights from static DFT calculations on the electronic structure of intermediates and transition states provide a robust framework for understanding the reactivity of Cyclobutanone, 3-(2-naphthalenyl)- in transition metal-catalyzed reactions.

Advanced Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Identification and Structural Elucidation in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structure and environment of atomic nuclei, making it invaluable for identifying transient intermediates and characterizing final products in chemical reactions. In the study of cyclobutane (B1203170) systems, ¹H and ¹³C NMR are routinely employed to elucidate the connectivity and stereochemistry of the four-membered ring. researchgate.netresearchgate.net

The chemical shifts (δ) and coupling constants (J) of the cyclobutane ring protons are particularly sensitive to the nature and orientation of substituents. researchgate.net For instance, in mechanistic studies involving the formation or transformation of "Cyclobutanone, 3-(2-naphthalenyl)-", monitoring the reaction mixture by ¹H NMR can reveal the appearance and disappearance of signals corresponding to starting materials, intermediates, and products. This allows for a kinetic analysis of the reaction and can provide evidence for proposed mechanistic pathways. scielo.org.za

Detailed analysis of vicinal proton-proton coupling constants can offer insights into the conformational preferences of the cyclobutane ring. researchgate.net Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for the unambiguous assignment of all signals in the spectrum of "Cyclobutanone, 3-(2-naphthalenyl)-" and related complex structures.

While specific NMR data for "Cyclobutanone, 3-(2-naphthalenyl)-" is not extensively detailed in the provided search results, the general principles of NMR spectroscopy applied to cyclobutane derivatives are well-established. researchgate.netresearchgate.net The characteristic signals for the cyclobutanone (B123998) ring protons would be expected in the aliphatic region of the ¹H NMR spectrum, with their exact chemical shifts and multiplicities being influenced by the presence of the bulky 2-naphthalenyl group. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Data for Substituted Cyclobutanones

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Cyclobutanone | - | CH₂ (α to C=O) | 3.05 | triplet | - | chemicalbook.com |

| CH₂ (β to C=O) | 1.95 | quintet | - | chemicalbook.com | ||

| 3-tert-butyl-cyclobutanone | - | CH (methine) | 2.5 - 2.8 | multiplet | - | chemicalbook.com |

| CH₂ (methylene) | 1.8 - 2.4 | multiplet | - | chemicalbook.com |

This table is for illustrative purposes and shows typical chemical shift ranges for protons in related cyclobutanone structures. Specific data for "Cyclobutanone, 3-(2-naphthalenyl)-" would require experimental determination.

X-ray Diffraction Analysis for Stereochemical Assignment and Absolute Configuration

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule, including the relative and absolute stereochemistry of all chiral centers. springernature.com This technique is particularly crucial when new synthetic methodologies are developed, or when the stereochemical outcome of a reaction is not easily predictable.

For derivatives of "Cyclobutanone, 3-(2-naphthalenyl)-" that are chiral and can be obtained as single crystals, X-ray crystallography can provide unequivocal proof of their molecular structure. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation in the solid state. nih.gov

The determination of the absolute configuration is a key aspect of X-ray diffraction analysis for enantiomerically pure compounds. springernature.comresearchgate.net By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the true handedness of the molecule can be established. researchgate.net This is often reported using the Flack parameter, where a value close to zero for a known enantiomer confirms the assigned absolute configuration. researchgate.net

In the context of reactions involving "Cyclobutanone, 3-(2-naphthalenyl)-", if a chiral product is formed, obtaining its X-ray crystal structure would be the gold standard for assigning its stereochemistry. For example, in a [2+2] cycloaddition reaction to form a substituted cyclobutane, X-ray analysis can distinguish between different possible stereoisomers. researchgate.net

Table 2: Illustrative Crystallographic Data for Naphthalene-Containing Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | P2₁/c | Naphthalene (B1677914) & Triazole: 67.1(2)°, Naphthalene & Phenyl: 63.9(2)° | mdpi.com |

| 1,3,6,8-tetrakis(tert-butyldimethylsilyl)naphtho[1,2-c:5,6-c]difuran | - | - | - | nih.gov |

This table demonstrates the type of data obtained from X-ray diffraction studies on related naphthalene derivatives. Specific crystallographic data for "Cyclobutanone, 3-(2-naphthalenyl)-" would require the growth of suitable single crystals and subsequent X-ray analysis.

Synthetic Utility and Applications of Cyclobutanone Derivatives As Building Blocks

Precursors for Polycyclic and Heterocyclic Systems

The unique reactivity of the cyclobutanone (B123998) moiety allows for its strategic use in the synthesis of diverse and complex molecular scaffolds.

Access to Bicyclo[3.3.1]nonane Scaffolds

Cyclobutanone derivatives serve as effective precursors for the synthesis of bicyclo[3.3.1]nonane frameworks. These structures are present in a number of natural products and are of significant interest to synthetic chemists. One approach involves a cascade ring-opening and cyclization of 3-ethoxy cyclobutanone with 2-naphthol, catalyzed by a Brønsted acid, to produce 2,8-dioxabicyclo[3.3.1]nonane. auctoresonline.orgauctoresonline.org The reaction proceeds through the initial protonation of the carbonyl group, followed by nucleophilic attack of the naphthol, leading to the opening of the cyclobutanone ring. auctoresonline.org Subsequent enolization and elimination of ethanol (B145695) generate a key intermediate that undergoes double cyclization to form the bicyclic system. auctoresonline.org Theoretical studies have elucidated the mechanism, suggesting two possible pathways, with a (3+3) annulation being the more favorable route. auctoresonline.orgauctoresonline.org Other methods for synthesizing bicyclo[3.3.1]nonane derivatives have also been reported, including those starting from steroidal precursors. ichem.mdichem.md

Table 1: Examples of Bicyclo[3.3.1]nonane Synthesis

| Starting Materials | Catalyst/Reagents | Product | Reference |

| 3-Ethoxy 2-phenyl cyclobutanone, 2-Naphthol | Brønsted acid | 2,8-Dioxabicyclo[3.3.1]nonane derivative | auctoresonline.orgauctoresonline.org |

| Estradiol or Estrone derivatives | Various | Steroid-bicyclo[3.3.1]nonane analogues | ichem.mdichem.md |

| Cyclohexanediacetic acid | Acetic anhydride | Bicyclo[3.3.1]nonan-3-one derivative | ichem.md |

Synthesis of Indanone and Benzene-Fused Cyclic Compounds

The synthesis of indanones, a structural motif found in numerous biologically active compounds, can be achieved using various methodologies. nih.govresearchgate.net While direct synthesis from cyclobutanone derivatives is less common, the construction of benzene-fused cyclic systems highlights the versatility of different synthetic strategies. For instance, benzyne-mediated cyclization provides a powerful tool for constructing highly substituted benzene (B151609) rings fused to N-heterocycles like indoles and indolines. nih.gov This method involves the generation of a benzyne (B1209423) species, which then undergoes cyclization and can be trapped with various electrophiles. nih.gov Other approaches to indanones include intramolecular Friedel-Crafts reactions of arylpropionic acids or their derivatives, and transition metal-catalyzed cyclizations of various precursors. nih.govresearchgate.netorganic-chemistry.org

Construction of Spirotetrahydroquinoline and Related Structures

The synthesis of spirocyclic compounds, which contain a single atom as the pivot for two rings, represents a significant challenge in organic synthesis. One reported method for the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione involves the spirolation of indene-1,3-dione with 1,3-dibromopropane. ajgreenchem.com This reaction is facilitated by a multi-site phase-transfer catalyst and can be accelerated using ultrasonication. ajgreenchem.com While this example does not directly start from a pre-formed cyclobutanone, it demonstrates the construction of a spiro-fused cyclobutane (B1203170) ring system.

Formation of Furan-Fused Lactams and Butenolides

Furan-fused cyclobutanones have emerged as versatile C4 synthons for the construction of furan-fused lactams and other complex heterocycles. researchgate.netnih.govresearchgate.net These reactions often proceed via a catalytic C-C bond activation and a subsequent cycloaddition sequence. researchgate.netnih.govresearchgate.net For example, a rhodium-catalyzed enantioselective [4+2]-cycloaddition of furan-fused cyclobutanones with imines affords furan-fused lactams, which are important motifs in many natural products and bioactive molecules. researchgate.netnih.govresearchgate.net

Butenolides, another important class of heterocyclic compounds, can also be synthesized from cyclobutanone precursors. A key strategy involves the Baeyer-Villiger oxidation of a cyclobutanone to the corresponding lactone. nih.gov Furthermore, intramolecular [2+2]-photocycloaddition reactions between an allene (B1206475) and a butenolide can be employed to construct complex tricyclic systems containing a cyclobutanone ring, as demonstrated in the synthesis of the core of solanoeclepin A. nih.govrsc.orgresearchgate.net Phototriggered reactions of aminocyclobutenediones with acidic nucleophiles also provide a route to butenolide derivatives. chemrxiv.org

Table 2: Synthesis of Furan-Fused Lactams and Butenolides from Cyclobutanone Derivatives

| Cyclobutanone Derivative | Reaction Type | Product | Catalyst/Reagents | Reference |

| Furan-fused cyclobutanone | [4+2]-Cycloaddition with imine | Furan-fused lactam | Rhodium catalyst | researchgate.netnih.govresearchgate.net |

| Substituted cyclobutanone | Baeyer-Villiger oxidation | γ-Butyrolactone | Peroxide | nih.gov |

| Allene-tethered butenolide | Intramolecular [2+2]-photocycloaddition | Tricyclic system with cyclobutanone | Light (hν) | nih.govrsc.orgresearchgate.net |

| Aminocyclobutenedione | Phototriggered conjugation with nucleophile | Butenolide derivative | Blue LED | chemrxiv.org |

Generation of 2-Azabicyclo[2.1.1]hexanes

The 2-azabicyclo[2.1.1]hexane skeleton is a key structural feature of the natural insect antifeedant 2,4-methanoproline. acs.org An effective synthetic route to this bicyclic system involves the use of 3-(chloromethyl)cyclobutanone. acs.org The synthesis proceeds through the imination of the cyclobutanone followed by a reductive cyclization to form the 2-azabicyclo[2.1.1]hexane ring. acs.org An alternative approach starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is converted to a cyclobutene (B1205218) dicarbamate. A key step is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond, followed by ring closure to afford the 2-azabicyclohexane. nih.govresearchgate.net This methodology has been utilized in the synthesis of analogues of 2,4-methanoproline. nih.gov

Role in Expanding Molecular Diversity

The inherent reactivity of the strained four-membered ring of cyclobutanone derivatives makes them powerful tools for expanding molecular diversity in chemical synthesis. chemistryviews.orgbaranlab.org Their ability to undergo a wide range of transformations, including ring expansions, ring openings, and cycloadditions, allows for the generation of a vast array of structurally diverse and complex molecules from relatively simple starting materials. springernature.comorganic-chemistry.orgorganic-chemistry.org For example, furan-fused cyclobutanones have been shown to be versatile building blocks that can participate in various post-functionalization reactions, leading to a diversity-oriented synthesis of unique compounds. springernature.compku.edu.cn This capacity to readily generate novel scaffolds is of paramount importance in the fields of medicinal chemistry and materials science, where the exploration of new chemical space is crucial for the discovery of new drugs and materials with improved properties. The strategic use of cyclobutanone derivatives as synthetic intermediates provides an efficient pathway to novel molecular architectures that would otherwise be difficult to access.

Enantioenriched Cyclobutane and Pyrrolidine (B122466) Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a critical endeavor in synthetic chemistry, particularly for the development of pharmacologically active compounds. "Cyclobutanone, 3-(2-naphthalenyl)-" represents a key starting material for accessing enantioenriched cyclobutane and pyrrolidine structures.

The creation of chiral cyclobutane frameworks from "Cyclobutanone, 3-(2-naphthalenyl)-" can be approached through several synthetic strategies. A primary method involves the enantioselective reduction of the ketone to the corresponding alcohol, 3-(2-naphthalenyl)cyclobutanol . This transformation can be achieved using various chiral reducing agents or catalytic systems, which are known to provide high enantioselectivity for the reduction of prochiral ketones. chemistryviews.org For instance, the Midland Alpine borane (B79455) reduction or the use of chiral oxazaborolidine catalysts in conjunction with a borane source are well-established methods for achieving such asymmetric reductions. chemistryviews.org The resulting enantioenriched cyclobutanol (B46151) can then be utilized in further synthetic manipulations.

Alternatively, enantioselective methods for the construction of the cyclobutane ring itself, such as catalytic enantioselective [2+2] cycloadditions, can be employed to generate precursors to "Cyclobutanone, 3-(2-naphthalenyl)-". researchgate.net These methods provide access to a diverse array of functionalized and enantiomerically enriched cyclobutane structures. chemistryviews.orgresearchgate.netnih.gov

| Catalyst/Reagent System | Typical Substrate | Potential Product from Cyclobutanone, 3-(2-naphthalenyl)- | Anticipated Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-CBS Catalyst with BH3·SMe2 | Aryl Alkyl Ketones | (R)-3-(2-naphthalenyl)cyclobutanol | High |

| (S)-CBS Catalyst with BH3·SMe2 | Aryl Alkyl Ketones | (S)-3-(2-naphthalenyl)cyclobutanol | High |

| Noyori's Ru-BINAP/diamine Catalyst with H2 | Aromatic Ketones | Enantioenriched 3-(2-naphthalenyl)cyclobutanol | Very High |

The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical agents. nih.govenamine.net "Cyclobutanone, 3-(2-naphthalenyl)-" can be elaborated into enantioenriched pyrrolidine derivatives through ring-expansion or cycloaddition strategies.

One potential pathway is a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene derived from the starting cyclobutanone. nih.gov For example, the cyclobutanone can be converted to an α,β-unsaturated ester, which can then react with an azomethine ylide generated in situ from an amino acid and an aldehyde. This approach can lead to highly substituted and stereochemically complex pyrrolidines. nih.govresearchgate.net The use of chiral ligands in metal-catalyzed versions of this reaction can afford the products with high enantioselectivity. nih.gov

Another strategy involves the synthesis of enantioenriched 2,2-disubstituted pyrrolidines through a sequence of asymmetric allylic alkylation followed by a ring contraction, a method that could be adapted for derivatives of the title compound. nih.gov

| Reaction Type | Key Intermediates | Potential Pyrrolidine Product | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | α,β-Unsaturated ester derived from the cyclobutanone, Azomethine ylide | Polysubstituted pyrrolidine with a naphthalenyl substituent | High stereocontrol, potential for enantioselectivity |

| Ring Contraction | Chiral hydroxamic acid derived from an elaborated cyclobutanone | Enantioenriched 2-substituted pyrrolidine | Stereospecific ring contraction |

Functionalized Naphthalenes through Ring Transformations

The transformation of existing ring systems into aromatic structures is a powerful tool in organic synthesis. While direct ring expansion of a 3-arylcyclobutanone to a naphthalene (B1677914) derivative is not a commonly reported transformation, multi-step sequences involving ring-opening and subsequent cyclization can be envisioned.

A plausible synthetic route could involve the palladium-catalyzed ring-opening of the corresponding 3-(2-naphthalenyl)cyclobutanol . Such reactions are known to proceed through β-carbon elimination to form an open-chain intermediate. rsc.org Depending on the reaction conditions and the nature of the catalyst, this intermediate could potentially undergo an intramolecular cyclization to form a dihydronaphthalene derivative, which can then be oxidized to the corresponding functionalized naphthalene. Palladium-catalyzed ring-opening reactions of strained ring systems are well-documented and offer a versatile entry to a variety of molecular architectures. nih.govmdpi.com

Furthermore, cascade reactions of related systems, such as benzene-linked allenynes, have been shown to produce cyclobutane-fused naphthalene derivatives, highlighting the feasibility of constructing such fused ring systems. researchgate.net

Cyclobutanols as Masked Acetyl Groups

A particularly elegant application of cyclobutanol chemistry is their use as "masked" acetyl groups. This strategy involves the protection of an acetyl functionality within the stable cyclobutanol ring, which can be later "unmasked" under specific conditions. Following the reduction of Cyclobutanone, 3-(2-naphthalenyl)- to 3-(2-naphthalenyl)cyclobutanol , the resulting alcohol can be subjected to a palladium-catalyzed ring-opening reaction. acs.org This process involves a twofold C(sp3)–C(sp3) bond cleavage, leading to the formal [2+2]-retrocyclization of the cyclobutanol ring. acs.org The products of this reaction would be the corresponding alkene and, significantly, an acetophenone (B1666503) derivative where the acetyl group is attached to the naphthalene core. This strategy allows for the introduction of an acetyl group late in a synthetic sequence, after other chemical manipulations have been performed on the molecule.

| Starting Material | Catalyst/Ligand System | Key Transformation | Potential Naphthalene Product |

|---|---|---|---|

| 3-(2-naphthalenyl)cyclobutanol | Pd(OAc)2 / JohnPhos | [2+2]-Retrocyclization | 2-Acetylnaphthalene |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(2-naphthalenyl)cyclobutanone?

- Methodology : The compound can be synthesized via [2 + 2] cycloaddition between naphthalene-containing precursors and alkenes. For example, naphthalen-2-yl derivatives react with alkenes under optimized conditions (e.g., using allenoate-alkene systems) to yield cyclobutane derivatives. Purification via silica gel chromatography (2% ethyl acetate:hexane) typically achieves moderate to high yields (56–90%) .

- Key Data :

| Precursor | Reaction Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Naphthalen-2-yl allenoate | General Procedure A | 72% | NMR, IR, HRMS |

| Benzyl-substituted allenoate | Similar protocol | 56% | NMR, IR |

Q. How is NMR spectroscopy employed in characterizing cyclobutanone derivatives?

- Methodology : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. For example:

- Chemical shifts : The cyclobutanone carbonyl group typically resonates at δ ~215 ppm in ¹³C NMR, while substituents like naphthalenyl groups exhibit distinct aromatic splitting patterns (δ 7.2–8.6 ppm in ¹H NMR) .

- Coupling constants : Vicinal coupling (³J) in the cyclobutane ring (≈8–10 Hz) helps distinguish cis/trans isomers .

Advanced Research Questions

Q. How do computational methods (e.g., CASSCF/MRCI) clarify cyclobutanone photochemistry?

- Methodology : State-averaged CASSCF/MRCI simulations with spin-orbit coupling reveal excited-state dynamics. For cyclobutanone’s 3s Rydberg state, triplet states minimally influence photodynamics, contradicting earlier experimental assumptions. Ultrafast electron diffraction simulations further validate these findings .

- Key Insight : Triplet-state contributions are negligible (<5% population transfer), emphasizing the dominance of singlet pathways in photochemical reactions .

Q. What factors govern regioselectivity in [2 + 2] cycloadditions for cyclobutanone derivatives?

- Methodology : Substituent electronic effects and steric hindrance dictate regiochemistry. Electron-withdrawing groups (e.g., bromoacetates) enhance electrophilicity at the allenoate’s β-carbon, favoring cycloaddition at less hindered positions. Quantum mechanical calculations (DFT) can predict transition-state geometries .

Data Contradiction Analysis

Q. Why do oxidation methods yield variable efficiencies for cyclobutanone synthesis?

- Evidence :

- Permanganate oxidation : Yields 40% glycol intermediates, limiting cyclobutanone production .

- Performic acid oxidation : Achieves 80–83% glycol yields, enabling >90% cyclobutanone after Pb(OAc)₄ cleavage .

Analytical Challenges

Q. How to resolve discrepancies between experimental and calculated structural data for cyclobutanones?

- Methodology : Compare X-ray crystallography or gas-phase electron diffraction with DFT-optimized geometries. For cyclobutanone, calculated bond lengths (C=O: 1.21 Å) align closely with experimental data (1.22 Å), but ring strain effects may cause minor deviations (<0.03 Å) in C-C distances .

Applications in Drug Design

Q. What role do naphthalenyl-substituted cyclobutanones play in medicinal chemistry?

- Methodology : These compounds serve as rigid scaffolds for probing enzyme active sites. For example, cyclobutanone derivatives mimic tetrahedral intermediates in protease inhibition studies. Their strained rings enhance binding affinity while resisting metabolic degradation .

Safety and Handling

Q. What safety protocols are essential for handling cyclobutanone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.